molecular formula C5H7NO B2366142 (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one CAS No. 2377005-02-0

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one

Cat. No. B2366142
CAS RN: 2377005-02-0
M. Wt: 97.117
InChI Key: FADVZKCQKLBCHG-IUYQGCFVSA-N
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Description

Molecular Structure Analysis

The structure of “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” can be inferred from its name. It likely contains a six-membered ring and a three-membered ring, with one of the ring junctions containing a nitrogen atom. The “1R,4S” designation refers to the stereochemistry of the molecule at the 1 and 4 positions .


Chemical Reactions Analysis

Again, while specific reactions involving “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” are not available, azabicyclic compounds in general can undergo a variety of reactions, depending on the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one”, these properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
A wide variety of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized, showcasing the chemical versatility and potential application of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one in various fields. For instance, a series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as potent and selective dopamine D3 receptor antagonists, signifying their potential in therapeutic applications (Massari et al., 2010). Furthermore, the synthesis of these derivatives often involves innovative methodologies like intramolecular reductive cyclopropanation, highlighting the structural and synthetic complexity of these molecules (Gensini et al., 2002).

Conformational Studies and Dynamics
Detailed conformational studies of nitrogen-fused azabicycles, including 1-azabicyclo[2.2.0]hexane and its derivatives, have been conducted. These studies provide valuable insights into the flexibility and conformational dynamics of these molecules, which are crucial for understanding their biological interactions and potential applications. The use of molecular mechanics and quantum mechanics calculations in these studies demonstrates the complexity and precision required in the analysis of such compounds (Belostotskii & Markevich, 2003).

Biological Activity and Drug Discovery
Compounds with the 1-azabicyclo[3.1.0]hexane ring have been identified as key moieties in natural products with biological activities against various diseases. For instance, ficellomycin, a dipeptide consisting of l-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure, has shown significant biological activity. Studies on the biosynthetic pathway and ring modifications of ficellomycin contribute to the understanding of its biological function and potential therapeutic applications (Kurosawa et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity, which is not known for "(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one" .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one”, it’s difficult to provide accurate safety information .

properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVZKCQKLBCHG-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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